2-Amino-N-hydroxy-nicotinamidine

Description

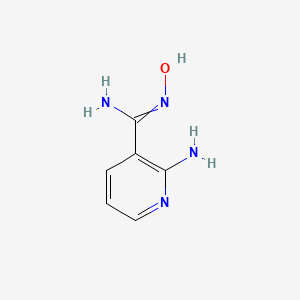

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-amino-N'-hydroxypyridine-3-carboximidamide |

InChI |

InChI=1S/C6H8N4O/c7-5-4(6(8)10-11)2-1-3-9-5/h1-3,11H,(H2,7,9)(H2,8,10) |

InChI Key |

FLBDUUYQOPBOLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Green Chemistry Principles in 2-Amino-N-hydroxy-nicotinamidine Synthesis Research

The application of green chemistry principles to the synthesis of pharmaceutical compounds is a critical aspect of modern drug development, aiming to reduce the environmental impact of chemical processes. While specific research on the green synthesis of this compound is not extensively documented in publicly available literature, the principles of green chemistry can be applied by examining synthetic routes for structurally related nicotinamide (B372718) derivatives. Key strategies include the use of biocatalysis, environmentally benign solvents, and process intensification technologies like continuous-flow microreactors.

The core tenets of green chemistry focus on maximizing atom economy, utilizing safer chemicals and solvents, designing for energy efficiency, using renewable feedstocks, and reducing derivatization. researchgate.netresearchgate.netnih.gov In the context of synthesizing this compound, a molecule with potential biological activities, these principles guide the development of more sustainable and efficient manufacturing processes.

One of the most promising green chemistry approaches for the synthesis of nicotinamide derivatives involves the use of enzymes as biocatalysts. For instance, lipases, such as Novozym® 435 from Candida antarctica, have been successfully employed in the amidation of nicotinic acid esters to produce various nicotinamide derivatives. researchgate.netnih.govrsc.org This biocatalytic method offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions (typically lower temperatures and pressures), and the avoidance of hazardous reagents. nih.gov

The choice of solvent is another cornerstone of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Research into the enzymatic synthesis of nicotinamide derivatives has highlighted the efficacy of greener solvents like tert-amyl alcohol. researchgate.netnih.gov Compared to more hazardous solvents like acetonitrile, tert-amyl alcohol is considered more environmentally friendly. researchgate.net The selection of an appropriate green solvent can significantly reduce the environmental footprint of a synthetic process.

Process intensification, particularly through the use of continuous-flow microreactors, represents a significant advancement in green chemical synthesis. nih.govrsc.org When coupled with biocatalysis, this technology allows for precise control over reaction parameters, leading to substantially shorter reaction times and increased product yields compared to traditional batch processes. nih.govrsc.org This innovative approach not only enhances efficiency but also improves safety and reduces waste generation, aligning perfectly with the principles of green chemistry.

The following tables summarize research findings on the application of green chemistry principles to the synthesis of nicotinamide derivatives, which can be extrapolated to inform potential green synthetic routes for this compound.

Table 1: Comparison of Solvents in the Enzymatic Synthesis of a Nicotinamide Derivative

| Solvent | Enzyme | Conversion (%) | Isolated Yield (%) | Greenness Classification |

| tert-Amyl alcohol | Novozym® 435 | 82.4 | ~81.6-88.5 nih.govrsc.org | Greener Solvent researchgate.net |

| Acetonitrile | Novozym® 435 | 64.8 | - | More Hazardous researchgate.net |

| Methanol (B129727) | Novozym® 435 | 26.5 | - | - |

| Isopropanol | Novozym® 435 | 54.3 | - | - |

| Toluene | Novozym® 435 | 18.6 | - | - |

Data extrapolated from studies on nicotinamide derivatives. researchgate.net

Table 2: Comparison of Batch vs. Continuous-Flow Microreactor for Enzymatic Synthesis of a Nicotinamide Derivative

| Method | Reaction Time | Product Yield (%) | Key Advantages |

| Batch Process | 24 hours | Lower | - |

| Continuous-Flow Microreactor | 35 minutes | 81.6–88.5 nih.govrsc.org | Shorter reaction time, significant yield increase, process intensification nih.govrsc.org |

Data based on the synthesis of N-isobutylnicotinamide catalyzed by Novozym® 435. nih.gov

While direct experimental data for the green synthesis of this compound is pending, the successful application of biocatalysis, greener solvents, and continuous-flow microreactors in the synthesis of related nicotinamide derivatives provides a strong foundation and a clear roadmap for future research in this area. Adopting these green chemistry principles would not only make the synthesis of this compound more sustainable but also potentially more efficient and cost-effective.

Molecular Structure and Conformation Studies

Spectroscopic Characterization for Structural Elucidation

No experimental spectroscopic data for 2-Amino-N-hydroxy-nicotinamidine has been found in the public domain.

There are no published ¹H NMR or ¹³C NMR spectral data available for this compound.

There are no published Infrared (IR) or Raman spectroscopy data available for this compound.

There is no published High-Resolution Mass Spectrometry (HR-MS) data available for this compound to confirm its exact mass.

Computational Modeling of Molecular Structure

No computational studies detailing the molecular structure of this compound have been found in the literature.

There are no published quantum chemical calculations, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, for this compound.

There are no published studies on the conformational analysis or potential energy landscapes for this compound.

Structure Activity Relationship Sar Studies for Molecular Interaction

Elucidation of Key Structural Features Influencing Biological Activity

While direct SAR studies on 2-Amino-N-hydroxy-nicotinamidine are not available, the broader class of nicotinamide (B372718) and 2-aminonicotinamide derivatives has been investigated, revealing key structural determinants for various biological activities.

The pyridine (B92270) ring is a fundamental component, and its nitrogen atom can act as a hydrogen bond acceptor, a feature crucial for interaction with biological targets. The position of substituents on this ring is critical. The 2-amino group is a key feature in many biologically active nicotinamides. This group can act as a hydrogen bond donor and its presence and position significantly influence the electronic properties of the pyridine ring, which in turn can affect binding affinities to enzymes and receptors.

The carboxamide linkage is another pivotal feature. In the case of this compound, this is modified to an N-hydroxyamidine group. This functional group is a known metal-chelating moiety and can also participate in a variety of hydrogen bonding interactions. The presence of the N-hydroxy group introduces an acidic proton and an additional site for hydrogen bonding, which can dramatically alter the compound's interaction with biological macromolecules compared to a simple amide.

Impact of Substituent Effects on In Vitro Bioactivity Profiles

For related 2-aminonicotinamide derivatives, the nature of substituents on the pyridine ring and the amide nitrogen has a profound impact on their in vitro bioactivity. For instance, in studies on antifungal 2-aminonicotinamide derivatives, the introduction of various substituted phenyl groups at the amide nitrogen led to a range of activities. These studies often highlight the importance of electronic effects (electron-donating vs. electron-withdrawing groups) and steric factors in determining the potency of the compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction

QSAR and QSPR models are powerful tools for predicting the biological activity and properties of compounds based on their structural features. However, the development of robust and validated QSAR/QSPR models requires a substantial dataset of compounds with measured biological activities or properties.

Given the lack of such data for this compound and its close analogs, no specific QSAR or QSPR models have been developed for this compound. In a broader context, QSAR studies on other classes of nicotinamide derivatives have been performed, often identifying key molecular descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters) as being important for activity. These general principles could theoretically be applied to a series of this compound derivatives if and when such a series is synthesized and tested.

Molecular Mechanisms of Action and Target Identification

Biochemical and Cell-Free Enzyme Inhibition Studies

Studies have identified 2-Amino-N-hydroxy-nicotinamidine as an inhibitor of a key enzyme involved in DNA synthesis.

Research has pinpointed this compound as a potent inhibitor of ribonucleotide reductase (RR), an enzyme belonging to the oxidoreductase class. nih.gov This enzyme is crucial as it catalyzes the rate-limiting step in the production of deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. nih.gov The inhibitory action of Amidox on ribonucleotide reductase disrupts this vital pathway. nih.gov

Further studies have shown that exposure of HL-60 human promyelocytic leukemia cells to Amidox leads to a significant decrease in the intracellular pools of deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxyadenosine (B7792050) triphosphate (dATP), while the concentration of deoxythymidine triphosphate (dTTP) increases. nih.gov This modulation of deoxyribonucleotide levels is a direct consequence of ribonucleotide reductase inhibition. nih.gov

The potency of this compound has been quantified in cellular assays. In studies involving HL-60 human promyelocytic leukemia cells, Amidox demonstrated significant effects on cell proliferation and colony formation.

| Assay Type | Cell Line | IC50 Value |

| Growth Inhibition | HL-60 | 30 µM |

| Colony Formation (Soft Agar) | HL-60 | 20 µM |

These IC50 values, representing the concentration of the compound required to inhibit the measured process by 50%, indicate its activity in a cellular context. nih.gov However, specific kinetic parameters such as K_i_ values from direct enzyme inhibition studies are not detailed in the currently available literature.

Investigating Molecular Interactions with Biological Macromolecules

Detailed biophysical studies on the direct interaction of this compound with macromolecules are not extensively reported in the public domain.

There is no specific information available from the search results regarding the use of direct binding assays, such as fluorescence-based methods, to characterize the interaction of this compound with its target proteins.

The search results did not yield any studies concerning the direct interaction of this compound with DNA or RNA, or its potential to cause DNA degradation.

Approaches to Biological Target Identification

While ribonucleotide reductase has been identified as a primary target of this compound, the specific experimental strategies used for this initial identification are not elaborately described in the available literature.

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the creation of a detailed scientific article as per the requested outline.

Despite extensive searches of scientific literature and chemical databases, no specific data has been found for "this compound." This includes a lack of information regarding its molecular mechanisms of action, biochemical targets, effects on cellular processes, and subcellular localization.

The requested article structure, focusing on detailed experimental findings, cannot be fulfilled due to the absence of any research pertaining to this specific compound. Methodologies such as affinity proteomics, photo-affinity labeling, and genetic interaction profiling have not been documented in the context of "this compound." Similarly, there are no available studies on its effects on metabolic pathways, enzyme activities, or its interaction partners within cellular systems.

While related compounds and general biochemical principles were identified during the search process, the strict requirement to focus solely on "this compound" means that no scientifically accurate or verifiable content can be produced for the outlined sections.

Therefore, the requested article cannot be generated.

Computational Chemistry in Understanding Bioactivity

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

A thorough search of scientific databases and literature reveals no specific molecular docking studies performed on 2-Amino-N-hydroxy-nicotinamidine. Consequently, there is no available data to populate a table of its binding affinities with any target proteins. Such a study would first involve the identification of a potential biological target, followed by the use of docking software to predict the binding energy and the pose of the compound within the active site.

Without molecular docking data, the specific amino acid residues that may interact with this compound remain hypothetical. An analysis of its structure suggests that the amino group, the N-hydroxy-amidine moiety, and the pyridine (B92270) ring nitrogen could participate in hydrogen bonding, while the pyridine ring itself could engage in hydrophobic or π-stacking interactions. However, in the absence of specific research, a detailed table of these interactions cannot be compiled.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system, offering a more dynamic picture of ligand-protein interactions than static docking.

No molecular dynamics simulation studies have been published for this compound. Such simulations would be crucial to assess the conformational stability of the predicted binding pose from molecular docking and to understand the flexibility of both the ligand and the protein's active site upon binding.

Free Energy Perturbation is a rigorous computational method to calculate the relative binding affinities of a series of ligands to a target protein. There are no FEP calculations or similar free energy studies available for this compound in the scientific literature.

Advanced Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

QM/MM methods combine the accuracy of quantum mechanics for a small, reactive part of a system (like the ligand and key active site residues) with the efficiency of molecular mechanics for the larger protein environment. A literature review indicates that no QM/MM studies have been conducted to investigate the bioactivity of this compound. These advanced calculations could provide deep insights into reaction mechanisms or charge transfer processes if the compound were to act as an enzyme inhibitor.

Characterization of Reaction Mechanisms at the Quantum Level

Computational chemistry, particularly through the application of quantum mechanics, offers a powerful lens for understanding the bioactivity of molecules like this compound at the most fundamental level. By modeling the interactions of electrons and nuclei, these methods can elucidate the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. Density Functional Theory (DFT) is a prominent quantum mechanical method employed for this purpose, balancing computational cost with high accuracy in predicting molecular structures, energies, and reaction pathways. scirp.org

The study of reaction mechanisms using DFT involves mapping out the potential energy surface of a given chemical transformation. This process identifies stable molecules (reactants and products), high-energy intermediates, and the transition states that connect them. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is known as the activation energy, a key determinant of the reaction rate. nih.govrsc.org

For a compound such as this compound, which incorporates both a nicotinamide (B372718) and an N-hydroxyguanidine moiety, several reaction types could be of biological significance. These may include enzymatic transformations, tautomerization, or interactions with other biomolecules. For instance, the N-hydroxyguanidine group is of significant interest for its role as a nitric oxide (NO) donor, a process catalyzed by nitric oxide synthase (NOS) enzymes. Quantum mechanical calculations can model the oxidation of the N-hydroxyguanidine functional group, detailing the step-by-step process of electron and proton transfers that lead to the formation of NO and the corresponding urea (B33335) derivative.

A theoretical investigation into the reaction mechanism of a compound like this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactant and product.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Mapping: By following the reaction path downhill from the transition state, chemists can verify that it connects the intended reactants and products.

An illustrative example of a DFT study on a related compound is the reaction between aminoguanidine (B1677879) and methylglyoxal. nih.gov This study detailed a four-step reaction mechanism, including condensation, dehydration, and ring closure, to form a triazine derivative. nih.gov The calculations provided the free-energy profile for the entire reaction, identifying the rate-determining step with an activation energy of 12.65 kcal/mol. nih.gov

Table 1: Illustrative Reaction Profile Data from a DFT Study This table represents the type of data that can be generated from a quantum mechanical study of a reaction mechanism. The values are hypothetical and for illustrative purposes only.

| Reaction Step | Species | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| 1 | Reactants | 0.0 | 15.2 |

| Transition State 1 | 15.2 | ||

| 2 | Intermediate 1 | -5.4 | 10.8 |

| Transition State 2 | 5.4 | ||

| 3 | Intermediate 2 | -12.1 | 18.5 |

| Transition State 3 | 6.4 | ||

| 4 | Products | -20.7 | - |

Furthermore, computational studies can explore the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. doi.org For instance, the electronic properties of nicotinamide derivatives have been examined using DFT to understand their potential as inhibitors. researchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations This interactive table showcases typical parameters derived from DFT calculations that are used to understand the reactivity and electronic nature of a molecule. The data is representative.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 4.5 D | Measure of the polarity of the molecule. |

By applying these computational techniques to this compound, researchers can predict its metabolic fate, understand its interaction with enzyme active sites on a quantum level, and rationalize its observed biological activity. This detailed mechanistic understanding is invaluable for the rational design of new, more effective therapeutic agents.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly HPLC, are fundamental in the analytical workflow for 2-Amino-N-hydroxy-nicotinamidine. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation and resolution from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of polar compounds like this compound. C18 columns are frequently utilized as the stationary phase, offering a hydrophobic surface for interaction with the analyte. nih.govnih.gov The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile, to control the retention and elution of the compound. nih.govnih.gov

Detection Methods:

UV Detection: Due to the presence of the pyridine (B92270) ring, this compound exhibits ultraviolet (UV) absorbance, making UV detection a straightforward and robust method for its quantification. nih.gov The selection of an appropriate wavelength, often around the absorbance maximum of the analyte (e.g., 260 nm for similar structures), is critical for sensitivity. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity, enabling the unambiguous identification and quantification of the compound, especially in complex matrices. youtube.comresearchgate.net Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like this compound. youtube.com By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, picogram-level detection can be achieved. youtube.comeur.nl

Charged Aerosol Detection (CAD): For a universal detection approach that is not dependent on the chromophoric properties of the analyte, Charged Aerosol Detection (CAD) can be employed. CAD measures the charge of aerosol particles formed from the column eluent, providing a response that is generally proportional to the mass of the non-volatile analyte. This makes it a valuable tool for purity assessment and the detection of unknown impurities that may lack a UV chromophore.

A summary of typical HPLC conditions for related aminopyridine and nicotinamide (B372718) derivatives is presented in the table below, which can serve as a starting point for method development for this compound.

| Parameter | Typical Conditions for Related Compounds |

| Column | C18 (e.g., 250mm x 4.6 mm, 5 µm) nih.govnih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with buffer (e.g., phosphate, ammonium (B1175870) acetate) nih.govnih.govnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min nih.govnih.gov |

| Detection | UV (e.g., 260 nm), MS (ESI), CAD nih.govnih.govyoutube.com |

Application in Research Sample Analysis

The analytical methods developed for this compound are directly applicable to its quantification in various research settings.

In Vitro Enzyme Assay Mixtures: In the study of enzyme kinetics and inhibition, HPLC is used to separate the substrate, product, and inhibitor (this compound) from the reaction mixture. This allows for the accurate determination of reaction rates and inhibition constants (IC50 values). The use of LC-MS is particularly advantageous for its ability to handle complex biological matrices and provide high sensitivity. eur.nl

Cell Lysates: To investigate the cellular uptake and metabolism of this compound, robust analytical methods are required to measure its concentration in cell lysates. Sample preparation, often involving protein precipitation followed by solid-phase extraction (SPE), is a critical step to remove interfering cellular components before LC-MS/MS analysis. This allows for the study of the compound's intracellular fate and mechanism of action.

Electrophoretic Methods for Purity and Interaction Studies

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged and highly hydrophilic compounds. Its low sample and reagent consumption make it an attractive and green analytical technique.

Capillary Electrophoresis (CE) for Hydrophilic Compound Analysis

In CE, analytes are separated based on their electrophoretic mobility in a narrow capillary filled with a background electrolyte (BGE). For a compound like this compound, which is expected to be protonated at acidic to neutral pH, Capillary Zone Electrophoresis (CZE) is the most suitable mode. The separation is driven by the charge-to-size ratio of the analyte.

The composition of the BGE, including its pH and the type and concentration of buffer salts (e.g., phosphate, acetate), is a critical parameter that influences the charge of the analyte and the electroosmotic flow (EOF), thereby affecting the separation. For enhanced selectivity and to minimize interactions with the capillary wall, coated capillaries or the addition of modifiers to the BGE may be employed.

A summary of typical CE parameters for the analysis of related heterocyclic amines is provided below.

| Parameter | Typical Conditions for Related Compounds |

| Capillary | Fused silica (B1680970) (coated or uncoated) |

| Background Electrolyte (BGE) | Phosphate or Acetate buffer at a specific pH |

| Voltage | 15 - 30 kV |

| Detection | UV or MS |

Future Directions and Research Opportunities

Development of Novel 2-Amino-N-hydroxy-nicotinamidine Analogs with Tuned Specificity

The development of novel analogs of this compound with enhanced and tuned specificity is a key area of future research. This involves the strategic modification of the core structure to improve affinity for specific biological targets while minimizing off-target effects.

Detailed Research Findings:

The synthesis and evaluation of various 2-aminonicotinamide derivatives have demonstrated the potential for creating potent and selective agents. For instance, a series of novel 2-aminonicotinamide derivatives were designed based on the structures of known glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis inhibitors. nih.gov Many of these newly synthesized compounds exhibited significant in vitro antifungal activity against Candida albicans. nih.gov

Specifically, compounds with certain substitutions showed exceptional potency. For example, 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide and 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide displayed excellent activity against C. albicans and a broad spectrum of activity against other fluconazole-resistant fungal strains. nih.gov Further investigations using electron microscopy revealed that these compounds target the cell wall and reduce the GPI anchor content on the cell surface of C. albicans. nih.gov

The structure-activity relationship (SAR) is crucial in guiding the design of these analogs. For nicotinamide (B372718) and its analogs, a common structural feature for potent inhibitors of enzymes like PARP is the presence of a carbonyl group on a polyaromatic heterocyclic skeleton or a carbamoyl (B1232498) group attached to an aromatic ring. researchgate.net Similarly, for inhibitors of nicotinamide N-methyltransferase (NNMT), quinolinium-based scaffolds have been identified as promising starting points for developing potent inhibitors. nih.gov The strategic placement of substituents on the phenyl moiety of 2-hydroxy-N-(phenyl)nicotinamide has also been shown to significantly influence anti-inflammatory activity. researchgate.net

The synthesis of N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core has also yielded compounds with promising antimicrobial activity, particularly against Gram-positive bacteria. nih.govplos.org These findings underscore the importance of continued exploration of diverse chemical scaffolds and substitution patterns to develop analogs with fine-tuned specificity for various therapeutic targets.

Integration of Advanced Chemical Biology Tools for Deeper Mechanistic Insights

To gain a more profound understanding of the mechanisms of action of this compound and its analogs, the integration of advanced chemical biology tools is essential. These approaches can help identify direct binding partners and elucidate the downstream cellular pathways affected by these compounds.

Detailed Research Findings:

Chemical proteomics is a powerful strategy for identifying the protein targets of small molecules in an unbiased manner. nih.gov This approach typically involves the design and synthesis of a chemical probe, followed by target "fishing" and protein identification, often using mass spectrometry. nih.govmdpi.com There are two main workflows in probe-based chemical proteomics: activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP). mdpi.com While ABPP focuses on the enzymatic activities of specific protein families, CCCP is a more unbiased approach that can identify targets without enzymatic function, facilitating the discovery of novel targets. nih.govmdpi.com

Quantitative proteomics methods, such as stable isotope labeling with amino acids in cell culture (SILAC), have become instrumental in target identification. nih.govmdpi.com SILAC involves labeling proteins with isotopically labeled amino acids during cell culture, allowing for the relative quantification of proteins after enrichment with a chemical probe. nih.govmdpi.com This significantly enhances the precision of target identification by mitigating issues of non-specific binding. mdpi.com

Furthermore, combined proteomic approaches that include immune-detection, peptide enrichment, mass spectrometry, and de novo protein sequencing are crucial for identifying specific amino acid residues modified by reactive molecules. nih.gov This level of detail is critical for understanding the precise molecular interactions between a compound and its target protein. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design of new compounds and the prediction of their structure-activity relationships (SAR).

Detailed Research Findings:

AI and ML algorithms can analyze vast and complex datasets to identify trends and insights that may be missed by human researchers. cas.org These technologies are being applied at various stages of computer-aided drug design, from target identification to lead optimization. nih.gov For instance, AI/ML models can prioritize promising drug targets for further experimental validation, which is a traditionally costly and time-consuming process. nih.gov

In the context of SAR studies, AI and ML can suggest which novel compounds to synthesize and prioritize based on predicted activity and properties. cas.org This can significantly improve the efficiency of the drug discovery process. cas.org Neural networks, a key component of many AI systems, have shown great potential in identifying chemical structures with medical relevance, even when trained on limited datasets. zenodo.org Deep learning, a subfield of ML, utilizes artificial neural networks with multiple layers to learn from data in a way that mimics human cognition. nih.govresearchgate.net

Several deep learning methods, such as DeepDTA and WideDTA, have been developed to predict drug-target binding affinity using information like the simplified molecular-input line-entry system (SMILES) for the drug and the amino acid sequence for the protein. nih.gov AI can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of lead molecules, helping to reduce the risk of late-stage failures in drug development. nih.gov

Exploration of this compound as Chemical Probes for Biological Systems

Derivatives of this compound can be developed and utilized as chemical probes to investigate and manipulate biological systems. These probes can be invaluable tools for studying cellular processes and validating drug targets.

Detailed Research Findings:

Chemical probes are small molecules designed to interact with a specific target, enabling the study of that target's function in a complex biological environment. nih.gov The development of fluorescent probes, for example, has significantly advanced research in various fields, including life sciences. nih.gov

Derivatives of 2-aminonicotinonitrile have shown promise as fluorescent sensors. mdpi.com Specifically, 2-amino-4,6-diphenylnicotinonitriles have demonstrated solvent-dependent fluorescence properties, suggesting their potential application as sensors for their local environment. mdpi.com These shifts in emission spectra can be harnessed to create probes for imaging and sensing applications, where the wavelength can be tuned for specific targets. mdpi.com Such probes could also be used in optical sensors to detect analytes or other environmental parameters. mdpi.com

The design of chemical probes often involves incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to enable detection and isolation of the target protein. nih.gov The concept of "cascade detection" has also been proposed, where a probe first detects one target, and the resulting complex is then used to detect a subsequent target. nih.gov This innovative approach could be applied to develop multi-functional probes based on the this compound scaffold.

Q & A

Basic Research Question

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid aerosol inhalation (OSHA HCS guidelines).

- Storage : Light-sensitive; store in amber vials under inert atmosphere (N/Ar) at 2–8°C .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How does pH and temperature influence the stability of this compound in aqueous solutions?

Advanced Research Question

Design stability studies by incubating solutions at varying pH (3–10) and temperatures (25–60°C). Monitor degradation via:

- Kinetic Analysis : HPLC peak area reduction over time (e.g., t at 40°C).

- Degradation Products : LC-MS/MS to identify hydrolysis byproducts (e.g., nicotinamide derivatives).

Data shows instability at pH <5 (rapid hydrolysis) and >9 (oxidation). Thermal degradation follows first-order kinetics above 50°C .

How should researchers resolve contradictions in experimental data, such as conflicting solubility or reactivity results?

Advanced Research Question

- Cross-Validation : Replicate experiments using orthogonal methods (e.g., UV-Vis vs. NMR for solubility).

- Meta-Analysis : Compare findings against prior studies on analogous compounds (e.g., 2-aminopyridine derivatives) .

- Statistical Rigor : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent polarity, impurities) .

What computational approaches are suitable for studying the mechanism of action or electronic properties of this compound?

Advanced Research Question

- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict redox potentials or HOMO-LUMO gaps.

- Molecular Dynamics : Assess conformational stability in solvated systems (e.g., water, DMSO) over 100-ns trajectories .

What strategies optimize the selectivity of this compound in complex reaction mixtures?

Advanced Research Question

- Reaction Engineering : Use protecting groups (e.g., Boc for amines) to minimize side reactions.

- Catalysis : Screen transition metals (e.g., Pd/Cu) for regioselective hydroxylation.

- Chromatography : Employ hydrophilic interaction liquid chromatography (HILIC) for separation of polar byproducts .

How can researchers validate the biological activity of this compound in vitro?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.